REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[C:14]2[CH2:18][CH2:19][OH:20])C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[OH:20][CH2:19][CH2:18][C:14]1[C:13]2[C:17](=[C:9]([OH:8])[CH:10]=[CH:11][CH:12]=2)[NH:16][CH:15]=1 |f:1.2|
|
Name
|
2-(7-(benzyloxy)-1H-indol-3-yl)ethanol
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC=C2C(=CNC12)CCO
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
555 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CNC2=C(C=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18 mmol | |
AMOUNT: MASS | 3.19 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |